- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library SynthesisBioconjugate Chemistry, 2019, 30(8), 2209-2215,
Cas no 2036-41-1 (5-Methylpyrimidine)
5-Methylpyrimidine Properties
Names and Identifiers
-
- 5-Methylpyrimidine
- (2-AMINO-PYRIDIN-3-YL)-METHANOL
- 5-Methyl-pyrimidin
- Pyrimidine,5-methyl
- A4431
- PS-9357
- DTXSID2062115
- FT-0600943
- 5-Methylpyrimidine, 96%
- 2036-41-1
- TWGNOYAGHYUFFR-UHFFFAOYSA-N
- NS00026601
- 5-Methyl-pyrimidine
- CS-D0065
- AKOS005206844
- EINECS 218-006-9
- AM81163
- MFCD00047386
- DS-0724
- 5-methyl pyrimidine
- Pyrimidine, 5-methyl-
- Q-102312
- DTXCID9036270
- DB-007088
- +Expand
-
- MFCD00047386
- TWGNOYAGHYUFFR-UHFFFAOYSA-N
- InChI=1S/C5H6N2/c1-5-2-6-4-7-3-5/h2-4H,1H3
- CC1=CN=CN=C1
- 105684
Computed Properties
- 94.05310
- 0
- 2
- 0
- 94.053098
- 7
- 48
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 25.8
Experimental Properties
- 0.78500
- 25.78000
- 1.5145 (estimate)
- 152-154 °C/760 mmHg
- 33-37 °C
- Fahrenheit: 123.8 ° f
Celsius: 51 ° c - Colorless to Yellow Liquid
- Soluble
- 1.0068 (rough estimate)
5-Methylpyrimidine Security Information
5-Methylpyrimidine Customs Data
- 2933599090
-
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methylpyrimidine Price
5-Methylpyrimidine Synthesis
Synthetic Circuit 1
1.2 Reagents: Sodium chloride Solvents: Ethanol ; overnight, -20 °C
1.3 Reagents: Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C
5-Methylpyrimidine Raw materials
5-Methylpyrimidine Preparation Products
5-Methylpyrimidine Suppliers
5-Methylpyrimidine Related Literature
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1. Simple pyrimidines. Part XIV. The formation and reactions of some derivatives of simple pyrimidinesulphonic acidsD. J. Brown,J. A. Hoskins J. Chem. Soc. Perkin Trans. 1 1972 522
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2. Synthesis, cytotoxicity and cellular uptake studies of N3 functionalized Re(CO)3 thymidine complexesMark D. Bartholom?,Anthony R. Vortherms,Shawn Hillier,John Joyal,John Babich,Robert P. Doyle,Jon Zubieta Dalton Trans. 2011 40 6216
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3. Heterocyclic polyfluoro-compounds. Part XXIII. Reaction of some 2-, 3-, and 4-substituted pyridine 1-oxides, 5-methylpyrimidine 1-oxide, and quinoline 1-oxide with perfluoropropene, and of pyridine 1-oxide with perfluoro-(2-methylpent-2-ene): synthesis of 2-(1,2,2,2-tetrafluoroethyl)-pyridines or -pyrimidines and their N-oxides and of 2,2,3-trifluoro-2,3-dihydro-3-trifluoromethylfuro[3,2-b]pyridineRonald E. Banks,Robert N. Haszeldine,John M. Robinson J. Chem. Soc. Perkin Trans. 1 1976 1226
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Moolchand Kurmi,Archana Sahu,Shobhit Kumar Tiwari,Saranjit Singh RSC Adv. 2017 7 18803
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Xiaojiang Duan,Xuran Zhang,Qianqian Gan,Si'an Fang,Qing Ruan,Xiaoqing Song,Junbo Zhang Med. Chem. Commun. 2018 9 705
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Gabriele Kociok-K?hn,Mary F. Mahon,Kieran C. Molloy,Gareth J. Price,Timothy J. Prior,Douglas R. G. Smith Dalton Trans. 2014 43 7734
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Y. Zhang,Z. B. He,L. Xue,D. M. Chu,J. Mu RSC Adv. 2016 6 12850
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Manojkumar Varada,Namrata D. Erande,Vaijayanti A. Kumar RSC Adv. 2015 5 97824
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R. Hull,B. J. Lovell,H. T. Openshaw,A. R. Todd J. Chem. Soc. 1947 41
2036-41-1 (5-Methylpyrimidine) Related Products
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- 3438-46-8(4-Methylpyrimidine)
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